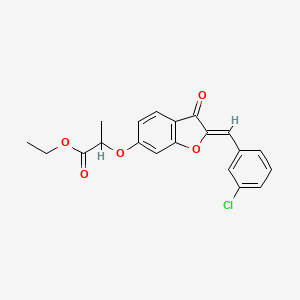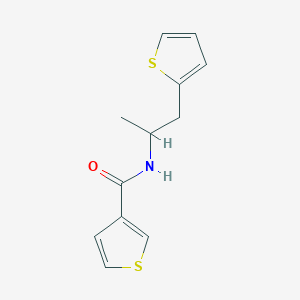
N-(3-((フラン-2-イルメチル)アミノ)キノキサリン-2-イル)-2,4-ジメチルベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its unique structure, which combines a furan ring, a quinoxaline moiety, and a benzenesulfonamide group, making it a versatile molecule for various research and industrial purposes.
科学的研究の応用
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of this compound is A disintegrin and metalloproteinase 17 (ADAM17) . ADAM17 is a crucial enzyme that mediates the cleavage of Notch proteins/receptors, which are necessary for cell survival and resistance to apoptosis .
Mode of Action
This compound, also known as a small-molecule inhibitor of ADAM17 , works by inhibiting the cleavage of Notch proteins and the accumulation of the Notch intracellular domain in the nuclei of cells . This inhibition disrupts the activation of the Notch pathway, which is often associated with resistance to anti-tumor drugs .
Biochemical Pathways
The compound primarily affects the ADAM17/Notch pathway . By inhibiting ADAM17, the compound prevents the activation of the Notch pathway, which is known to induce resistance in cancer cells to anti-tumor drugs . The downstream effects of this inhibition include reduced cell survival and increased susceptibility to apoptosis .
Pharmacokinetics
The compound’s high inhibitory activity against adam17 suggests it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of Notch protein cleavage and the prevention of Notch intracellular domain accumulation in cell nuclei . These effects lead to the repression of the Notch pathway, reducing cell survival and increasing susceptibility to apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with quinoxaline-2-carboxylic acid under specific conditions to form the intermediate. This intermediate is further reacted with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The quinoxaline moiety can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted sulfonamide derivatives.
類似化合物との比較
Similar Compounds
Olaquindox: An antibiotic with a quinoxaline moiety.
Echinomycin: A quinoxaline-containing antibiotic.
Atinoleutin: A quinoxaline derivative with anticancer properties.
Levomycin: Another quinoxaline-based antibiotic.
Carbadox: A quinoxaline antibiotic used in veterinary medicine.
Uniqueness
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide stands out due to its unique combination of a furan ring, quinoxaline moiety, and benzenesulfonamide group. This structural uniqueness contributes to its diverse range of applications and potential therapeutic benefits .
特性
IUPAC Name |
N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-14-9-10-19(15(2)12-14)29(26,27)25-21-20(22-13-16-6-5-11-28-16)23-17-7-3-4-8-18(17)24-21/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBKMFMZWDQXCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B2386650.png)
![2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2386651.png)

![1-(4-Methylsulfanylphenyl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2386654.png)

![6-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/structure/B2386658.png)



![2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2386667.png)

![6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386670.png)

